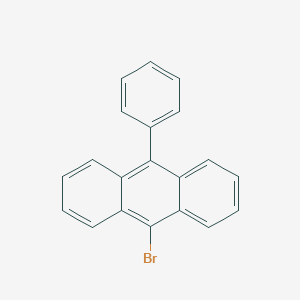

9-Bromo-10-phenylanthracene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

9-bromo-10-phenylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Br/c21-20-17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)20/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGGVVHVBFMGSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400022 | |

| Record name | 9-bromo-10-phenylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23674-20-6 | |

| Record name | 9-bromo-10-phenylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Bromo-10-phenyl-anthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

molecular weight of 9-Bromo-10-phenylanthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 9-Bromo-10-phenylanthracene, a key intermediate in the development of advanced materials for various research applications.

Core Chemical and Physical Properties

This compound is a halogenated aromatic hydrocarbon. Its core structure, based on anthracene, makes it a valuable building block in organic synthesis, particularly for materials used in proteomics research and organic light-emitting diodes (OLEDs).[1] The key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 333.23 g/mol |

| Molecular Formula | C₂₀H₁₃Br |

| CAS Number | 23674-20-6 |

| Melting Point | 154-155 °C |

| Boiling Point | 449.7±14.0 °C (Predicted) |

| Appearance | Pale yellow to green-yellow powder |

| Solubility | Insoluble in water. Soluble in hot toluene (B28343) and dimethylformamide. Slightly soluble in Chloroform and Methanol.[2] |

Synthesis Workflow

The synthesis of this compound is typically a multi-step process. The following diagram illustrates a common synthetic route, starting from anthracene.

References

An In-depth Technical Guide to 9-Bromo-10-phenylanthracene: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Bromo-10-phenylanthracene is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant attention in the fields of materials science and organic synthesis. Its rigid, planar anthracene (B1667546) core, functionalized with a reactive bromine atom and a sterically influential phenyl group, makes it a valuable and versatile building block for the construction of complex molecular architectures.[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of this compound, with a focus on its role in modern synthetic methodologies relevant to drug discovery and materials science.

Chemical Structure and Properties

This compound is an asymmetrically substituted anthracene derivative. The strategic placement of the bromo and phenyl groups at the 9 and 10 positions of the anthracene scaffold imparts unique electronic and steric properties, influencing its reactivity and photophysical characteristics.[1]

Chemical Identifiers and Physical Properties

| Property | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 23674-20-6[3] |

| Molecular Formula | C20H13Br[3] |

| Molecular Weight | 333.23 g/mol [3] |

| Appearance | Yellow powder[4] |

| Melting Point | 154-158 °C[4] |

| Boiling Point | 449.7±14.0 °C (Predicted)[5] |

| Solubility | Insoluble in water; Soluble in chloroform, hot toluene, and dimethylformamide.[4][5] |

| InChI Key | WHGGVVHVBFMGSG-UHFFFAOYSA-N[2] |

| SMILES | C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)Br[2] |

Spectroscopic Data

The structural features of this compound have been well-characterized by various spectroscopic techniques.

| Spectroscopy | Data |

| ¹H NMR (500 MHz, CDCl₃) | δ 8.67 – 8.61 (m, 2H), 7.71 – 7.65 (m, 2H), 7.64 – 7.56 (m, 5H), 7.45 – 7.37 (m, 4H)[6] |

| Mass Spectrometry (EI-MS) | m/z: Calculated for C20H13Br: 333.22, Found [M+]: 332.30[6] |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the electrophilic bromination of 9-phenylanthracene (B14458) using N-bromosuccinimide (NBS).[6]

Caption: Synthesis of this compound via bromination.

Experimental Protocol: Synthesis from 9-Phenylanthracene

This protocol is adapted from established literature procedures.[6]

-

Reaction Setup : In a round-bottom flask, dissolve 9-phenylanthracene (1.0 eq) in chloroform.

-

Addition of Reagent : Add N-bromosuccinimide (NBS) (1.2 eq) to the solution.

-

Reaction Conditions : Heat the mixture to 60°C under a nitrogen atmosphere for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up : After cooling to room temperature, add water to the reaction mixture. Extract the aqueous layer with dichloromethane.

-

Purification : Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from methanol (B129727) to yield this compound as a yellow solid.[6]

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The reactivity of the C-Br bond allows for the facile introduction of various aryl and heteroaryl groups, enabling the synthesis of a diverse range of 9,10-disubstituted anthracene derivatives.[7] These products are of significant interest for their applications as organic light-emitting diode (OLED) materials and fluorescent probes.[7][8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[9]

-

Reaction Setup : To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃) (2.0 eq).

-

Solvent Addition : Add a degassed solvent system, typically a mixture of 1,4-dioxane (B91453) and water.

-

Reaction Conditions : Heat the reaction mixture to 100°C under an inert atmosphere (e.g., argon) for 24 hours or until completion as monitored by TLC.

-

Work-up : Cool the reaction to room temperature and add water. Extract the mixture with ethyl acetate.

-

Purification : Dry the combined organic phase over anhydrous MgSO₄ and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica (B1680970) gel to yield the desired 9-aryl-10-phenylanthracene derivative.[9]

Crystallographic Data

| Parameter | Value |

| Compound | 10-bromo-9-phenylanthracene-anthracene-9,10-dione (2:1)[10] |

| Crystal System | Triclinic[10] |

| Space Group | P-1[10] |

| a (Å) | 9.269(4)[10] |

| b (Å) | 9.734(5)[10] |

| c (Å) | 11.437(5)[10] |

| α (°) | 105.816(5)[10] |

| β (°) | 95.281(6)[10] |

| γ (°) | 99.909(5)[10] |

| Volume (ų) | 967.5[10] |

Conclusion

This compound is a fundamentally important building block in modern organic chemistry. Its well-defined structure and predictable reactivity make it an ideal starting material for the synthesis of advanced materials with tailored photophysical properties. The detailed protocols for its synthesis and subsequent functionalization via Suzuki-Miyaura coupling provided herein serve as a valuable resource for researchers engaged in the development of novel organic electronics and potential therapeutic agents. The continued exploration of the chemistry of this compound and its derivatives promises to yield further innovations in these critical scientific domains.

References

- 1. benchchem.com [benchchem.com]

- 2. 9-Bromo-10-phenyl-anthracene | C20H13Br | CID 4155836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound CAS#: 23674-20-6 [m.chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. researchgate.net [researchgate.net]

synthesis of 9-Bromo-10-phenylanthracene from 9-phenylanthracene.

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of 9-Bromo-10-phenylanthracene from its precursor, 9-phenylanthracene (B14458). This synthesis is a crucial step in the development of novel organic electronic materials and pharmaceutical intermediates. The following sections detail the reaction, experimental protocols, and key data points.

Core Synthesis Pathway

The primary method for the synthesis of this compound from 9-phenylanthracene is through an electrophilic aromatic substitution reaction. The most common and effective brominating agent for this transformation is N-Bromosuccinimide (NBS).[1][2][3] The reaction is typically carried out in a chlorinated solvent such as chloroform (B151607) (CHCl3) or carbon tetrachloride (CCl4) under thermal conditions.[1][2] The reaction proceeds with high selectivity for the 9-position of the anthracene (B1667546) core due to the steric hindrance and electronic effects of the phenyl group at the 10-position.

Quantitative Data Summary

The following table summarizes the key quantitative data from representative experimental procedures for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 9-Phenylanthracene | 2.5 g (9.83 mmol) | [1][2] |

| N-Bromosuccinimide (NBS) | 2.1 g (11.8 mmol) | [1][2] |

| Solvent (Chloroform) | 80 mL | [1][2] |

| Reaction Conditions | ||

| Temperature | 60°C | [1][2] |

| Reaction Time | 2 hours | [1][2] |

| Atmosphere | Nitrogen (N2) | [1][2] |

| Product Information | ||

| Product Name | This compound | [1][2] |

| Yield | 2 g (61.2%) | [1] |

| Appearance | Green-yellow powder | [1] |

| Molecular Formula | C20H13Br | [2][4] |

| Molecular Weight | 333.22 g/mol | [2][4] |

| Spectroscopic Data | ||

| 1H NMR (500 MHz, CDCl3) δ (ppm) | 8.67 – 8.61 (m, 2H), 7.71 – 7.65 (m, 2H), 7.64 – 7.56 (m, 5H), 7.45 – 7.37 (m, 4H) | [1][2] |

| EI-MS (m/z) | Calculated for C20H13Br: 333.22. Found [M+]: 332.30 | [1][2] |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound based on established literature procedures.[1][2]

Materials:

-

9-Phenylanthracene

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl3), anhydrous

-

Dichloromethane (CH2Cl2)

-

Water (H2O)

-

Anhydrous Magnesium Sulfate (MgSO4)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 9-phenylanthracene (2.5 g, 9.83 mmol) and N-bromosuccinimide (2.1 g, 11.8 mmol) in 80 mL of anhydrous chloroform.

-

Reaction Execution: Heat the mixture to 60°C and maintain this temperature for 2 hours under a nitrogen atmosphere with constant stirring.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add 20 mL of water to the flask and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane. Combine the organic extracts.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.

-

Purification: Recrystallize the crude product from methanol to yield a green-yellow powder of this compound.[1]

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process.

Caption: Workflow for the synthesis of this compound.

References

physical and chemical properties of 9-Bromo-10-phenylanthracene.

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Bromo-10-phenylanthracene is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant attention in the fields of materials science and organic synthesis. Its rigid, planar anthracene (B1667546) core, functionalized with a reactive bromine atom and a sterically bulky phenyl group, imparts a unique combination of photophysical and chemical properties. This technical guide provides an in-depth overview of the physical and chemical characteristics of this compound, its synthesis, and its applications, with a focus on providing practical information for researchers and developers.

Chemical and Physical Properties

This compound is a pale yellow crystalline solid at room temperature. Its core structure consists of a tricyclic aromatic anthracene system, with a bromine atom at the 9-position and a phenyl group at the 10-position. This substitution pattern breaks the symmetry of the anthracene core, influencing its electronic and steric properties.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 23674-20-6 | [1][2] |

| Molecular Formula | C₂₀H₁₃Br | [1][2] |

| Molecular Weight | 333.22 g/mol | [1][2] |

| Appearance | Pale yellow powder/crystals | [1][3] |

| Melting Point | 154-155 °C | [1][3] |

| Boiling Point | 449.7 ± 14.0 °C (Predicted) | [1] |

| Solubility | Insoluble in water. Soluble in hot toluene, dimethylformamide, chloroform (B151607), and slightly soluble in methanol (B129727). | [1] |

Spectroscopic Properties

The spectroscopic signature of this compound is crucial for its identification and characterization.

| Spectrum | Data | Reference(s) |

| ¹H NMR (500 MHz, CDCl₃) | δ 8.67 – 8.61 (m, 2H), 7.71 – 7.65 (m, 2H), 7.64 – 7.56 (m, 5H), 7.45 – 7.37 (m, 4H) | [1][3] |

| Mass Spectrometry (EI-MS) | m/z: Calculated for C₂₀H₁₃Br: 333.22. Found [M+]: 332.30 | [1][3] |

| UV-Vis Absorption | Data not explicitly found for this compound. The parent compound, 9-bromoanthracene, exhibits absorption maxima around 370 nm. | [4] |

| Fluorescence Emission | Data not explicitly found for this compound. The parent compound, 9-bromoanthracene, exhibits fluorescence emission with excitation at 370 nm. | [4] |

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized via the bromination of 9-phenylanthracene (B14458) using N-bromosuccinimide (NBS).[1][3]

Reaction:

Detailed Protocol:

-

Dissolution: Dissolve 9-phenylanthracene (1.0 eq) in chloroform (CHCl₃).[1][3]

-

Addition of Brominating Agent: Add N-bromosuccinimide (NBS) (1.2 eq) to the solution.[1][3]

-

Reaction: Heat the mixture to 60 °C and stir under a nitrogen atmosphere for 2 hours.[1][3]

-

Work-up: After cooling to room temperature, wash the reaction mixture with water. Extract the aqueous layer with dichloromethane (B109758) (CH₂Cl₂).[1][3]

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[1][3]

-

Purification: Recrystallize the crude product from methanol to obtain this compound as a green-yellow powder.[1][3] A more detailed recrystallization may involve dissolving the crude solid in a minimum amount of hot methanol and allowing it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The crystals are then collected by vacuum filtration and washed with a small amount of cold methanol.

Chemical Reactivity and Applications

The presence of the bromine atom makes this compound a versatile building block in organic synthesis, particularly in cross-coupling reactions.

Suzuki-Miyaura Coupling

This compound readily participates in palladium-catalyzed Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds. This is a powerful method for the synthesis of more complex, functionalized anthracene derivatives.[5]

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and photophysical processes of 9-bromo-10-naphthalen-2-yl-anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 9-Bromo-10-phenylanthracene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 9-bromo-10-phenylanthracene in various organic solvents. The information is compiled from available scientific literature and technical data sheets to support research, development, and formulation activities involving this compound.

Core Solubility Data

The solubility of this compound is a critical parameter for its application in organic electronics, chemical synthesis, and materials science. While extensive quantitative data is limited in publicly available literature, the following tables summarize the known quantitative and qualitative solubility information.

Quantitative Solubility Data

| Solvent | Temperature | Solubility | Citation |

| Toluene | Not Specified | > 40 mM | [1] |

Qualitative Solubility Data

| Solvent | Solubility | Citation |

| Chloroform (CHCl₃) | Soluble | [2][3][4] |

| Dichloromethane (CH₂Cl₂) | Soluble | [3][4] |

| Dimethylformamide (DMF) | Soluble (in hot DMF) | [2][5] |

| Toluene | Soluble (in hot toluene) | [2][5][6] |

| 1,4-Dioxane | Soluble | [3] |

| Methanol | Slightly Soluble | [2] |

| Water | Insoluble | [2][5] |

Experimental Protocols for Solubility Determination

A precise understanding of solubility often requires experimental determination under specific conditions. The following protocol is based on a method described for 9,10-disubstituted anthracene (B1667546) derivatives and represents a common approach for determining the solubility of solid organic compounds.[1]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., toluene)

-

Scintillation vials or other suitable containers with secure caps

-

Syringe filters (e.g., 0.2 µm PTFE)

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

-

Shaker or magnetic stirrer

-

Constant temperature bath or incubator

Methodology:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath or shaker set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The solution should be in constant contact with the solid phase.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles. This step is crucial to prevent artificially high solubility readings.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions and the filtered saturated solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Use the absorbance of the filtered saturated solution and the calibration curve to determine the concentration of this compound in the saturated solution. This concentration represents the solubility at that temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

References

- 1. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]

- 2. This compound CAS#: 23674-20-6 [m.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. labsolu.ca [labsolu.ca]

9-Bromo-10-phenylanthracene: A Versatile Precursor for Advanced OLED Materials

An In-depth Technical Guide for Researchers and Scientists

The relentless pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs) has driven extensive research into novel organic materials. Among the myriad of molecular scaffolds, the anthracene (B1667546) core has emerged as a particularly promising platform for developing blue-emitting materials, a critical component for full-color displays and white lighting.[1][2][3] 9-Bromo-10-phenylanthracene, a key derivative, serves as a versatile and indispensable precursor for the synthesis of a wide array of high-performance OLED materials.[4] Its strategic design, featuring a reactive bromine atom and a bulky phenyl group on the anthracene core, allows for precise tuning of the electronic and photophysical properties of the resulting materials through various cross-coupling reactions.

This technical guide provides a comprehensive overview of this compound as a foundational building block for OLED emitters and host materials. It delves into detailed experimental protocols for its synthesis and subsequent derivatization, presents key quantitative data on the performance of resulting materials, and illustrates the logical workflows involved in material synthesis and device fabrication.

Core Properties and Synthetic Utility

This compound (CAS No. 23674-20-6) is a yellow crystalline solid with the molecular formula C20H13Br and a molecular weight of 333.22 g/mol .[5] The presence of the bromine atom at the 9-position makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings.[6][7] This allows for the facile introduction of a wide range of aryl or heteroaryl substituents, enabling the systematic engineering of molecular structures to achieve desired properties like high photoluminescence quantum yields (PLQY), optimal Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels for efficient charge injection and transport, and excellent thermal stability.[8][9]

The phenyl group at the 10-position provides steric hindrance, which can suppress intermolecular π–π stacking in the solid state. This is crucial for mitigating concentration quenching and maintaining high emission efficiency in thin films, a key requirement for OLED devices.[1]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the electrophilic bromination of 9-phenylanthracene (B14458) using N-bromosuccinimide (NBS) in a suitable solvent like chloroform (B151607).[10][11]

Experimental Protocol: Synthesis of this compound[12]

-

Materials: 9-Phenylanthracene, N-Bromosuccinimide (NBS), Chloroform (CHCl3).

-

Procedure:

-

Dissolve 9-phenylanthracene (e.g., 2.5 g, 9.83 mmol) and NBS (e.g., 2.1 g, 11.8 mmol) in chloroform (e.g., 80 mL) in a round-bottom flask.

-

Heat the mixture to 60°C under a nitrogen atmosphere for 2 hours.

-

After cooling to room temperature, add water (e.g., 20 mL) to the reaction mixture.

-

Extract the product with dichloromethane (B109758) (CH2Cl2).

-

Dry the combined organic extracts over anhydrous magnesium sulfate (B86663) (MgSO4) and concentrate the solution by rotary evaporation.

-

Purify the crude product by recrystallization from methanol (B129727) to obtain this compound as a green-yellow powder.

-

Derivatization via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating C-C bonds and is extensively used to synthesize derivatives of this compound.[7][8] This reaction involves the coupling of the bromo-anthracene derivative with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.

General Experimental Protocol: Suzuki-Miyaura Coupling of this compound[9][10]

-

Materials: this compound, Arylboronic acid (1.0-1.5 equivalents), Palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), Base (e.g., aqueous Na2CO3 or K2CO3), Solvent system (e.g., Toluene/THF or Dioxane).

-

Procedure:

-

To a reaction vessel, add this compound, the desired arylboronic acid, and the palladium catalyst.

-

Replace the atmosphere in the vessel with an inert gas (e.g., nitrogen or argon).

-

Add the degassed solvent system and the aqueous base.

-

Heat the reaction mixture to reflux with vigorous stirring for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., Na2SO4).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Quantitative Data of this compound Derivatives

The functionalization of the this compound core allows for the fine-tuning of the optoelectronic properties of the resulting materials. The following tables summarize key performance metrics of various derivatives reported in the literature.

Table 1: Photophysical Properties of Selected 9,10-Disubstituted Anthracene Derivatives

| Compound | Substituent at 9-position | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (ΦF) | Reference |

| DPA | Phenyl | 375 | 416, 434 | ~1.0 | [6] |

| 3 | 4-Pyridyl | 376 | 418, 438 | 0.98 | [6] |

| 4 | 4-(Trifluoromethyl)phenyl | 376 | 418, 438 | 0.99 | [6] |

| 5 | 4-Cyanophenyl | 378 | 420, 440 | 0.96 | [6] |

| 6 | 4-Methoxyphenyl | 380 | 420, 440 | 0.95 | [6] |

| 7 | 2-Thienyl | 394 | 432, 456 | 0.08 | [6] |

Table 2: Electrochemical and Thermal Properties of Selected Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Decomposition Temp. (Td, °C) | Reference |

| 1a (DPA) | -5.70 | -2.60 | 3.10 | 258 | [8] |

| 1b | -5.72 | -2.61 | 3.11 | 295 | [8] |

| 2a | -5.60 | -2.55 | 3.05 | 305 | [8] |

| 2b | -5.62 | -2.56 | 3.06 | 315 | [8] |

| 2d | -5.65 | -2.58 | 3.07 | 340 | [8] |

Table 3: Performance of OLED Devices Utilizing this compound Derivatives

| Host Material | Dopant | Max. Luminance Efficiency (cd/A) | CIE Coordinates (x, y) | Reference |

| BH-9PA | DSA-Ph | 7.03 | (not specified, blue) | [12] |

| BH-9PA | BD-6MDPA | 6.60 | (not specified, blue) | [12] |

| mCzAnBzt | (non-doped) | (EQE of 7.95%) | (0.15, 0.07) | [1] |

| PyAnPy | (non-doped) | (EQE of 4.78%) | (0.16, 0.10) | [13] |

| PyTAnPy | (non-doped) | (EQE of 5.48%) | (0.15, 0.06) | [13] |

Visualizing the Workflow

The synthesis of advanced OLED materials from this compound and their subsequent integration into devices follow a logical and systematic workflow. These processes can be visualized using diagrams to provide a clear understanding of the key stages.

Caption: Synthetic workflow for derivatization via Suzuki coupling.

Caption: General workflow for OLED device fabrication.

Conclusion

This compound stands out as a cornerstone in the development of next-generation OLED materials. Its amenability to a wide range of chemical modifications, particularly through robust and high-yielding Suzuki-Miyaura cross-coupling reactions, provides an effective strategy for tuning the photophysical and electronic properties of the resulting materials. The derivatives of this compound have demonstrated significant potential as both highly efficient blue emitters and stable host materials. The detailed experimental protocols and comparative data presented in this guide offer a valuable resource for researchers and scientists in the field, facilitating the rational design and synthesis of novel materials to further advance OLED technology. The continued exploration of this versatile precursor is expected to lead to the development of even more efficient, stable, and color-pure OLEDs for a variety of applications.

References

- 1. Molecular engineering of anthracene-based emitters for highly efficient nondoped deep-blue fluorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. innospk.com [innospk.com]

- 5. 9-Bromo-10-phenyl-anthracene | C20H13Br | CID 4155836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Orthogonal anthracene and pyrene derivatives for efficient pure deep-blue organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Photoluminescent Properties of 9-Bromo-10-phenylanthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photoluminescent properties of 9-Bromo-10-phenylanthracene. While this compound is a valuable synthetic intermediate, detailed photophysical characterization is not extensively available in the public domain. This guide, therefore, combines theoretical principles with data from analogous compounds to project the expected photoluminescent behavior of this compound and furnishes detailed experimental protocols for the empirical determination of these properties.

Introduction to this compound

This compound is a disubstituted anthracene (B1667546) derivative that serves as a key building block in the synthesis of a variety of organic electronic materials and fluorescent probes.[1] Its utility largely stems from the reactivity of the bromine atom, which can be readily replaced through cross-coupling reactions to introduce a wide range of functional groups, thereby tuning the electronic and photophysical properties of the resulting molecules.[1][2] Understanding the intrinsic photoluminescent properties of the this compound core is crucial for the rational design of novel materials with tailored optical characteristics.

Theoretical Framework: Understanding the Photophysics of Substituted Anthracenes

The photoluminescent properties of an organic molecule are governed by the transitions between its electronic states, which can be visualized using a Jablonski diagram.

Caption: Jablonski diagram illustrating electronic transitions in a molecule.

Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From S₁, it can relax back to S₀ via several pathways:

-

Fluorescence: Radiative decay, emitting a photon. The efficiency of this process is quantified by the fluorescence quantum yield (Φf).

-

Internal Conversion (IC): Non-radiative decay to the ground state, releasing energy as heat.

-

Intersystem Crossing (ISC): A spin-forbidden transition to an excited triplet state (T₁).

The Heavy-Atom Effect: The presence of a heavy atom, such as bromine, in a molecule significantly enhances the rate of intersystem crossing.[3][4] This is due to increased spin-orbit coupling, which facilitates the change in spin multiplicity from a singlet to a triplet state. Consequently, for this compound, a lower fluorescence quantum yield and a shorter fluorescence lifetime are anticipated compared to its non-brominated counterpart, 9-phenylanthracene.[5]

Predicted Photoluminescent Properties of this compound

Based on the principles of the heavy-atom effect and data from related compounds, the following photophysical properties are predicted for this compound. It is imperative to note that these are estimations and require experimental verification.

| Photophysical Parameter | Predicted Value/Trend | Justification |

| Absorption Maxima (λabs) | ~360-380 nm | Similar to other 9,10-disubstituted anthracenes.[2][6] The phenyl and bromo substituents are not expected to cause a major shift compared to the anthracene core. |

| Emission Maxima (λem) | ~400-430 nm | A slight Stokes shift is expected. The emission will likely be in the blue region of the spectrum.[7] |

| Molar Extinction Coefficient (ε) | High (~104 M-1cm-1) | Characteristic of the π-π* transitions in the anthracene core. |

| Fluorescence Quantum Yield (Φf) | Low (< 0.3) | The bromine atom will significantly quench fluorescence via the heavy-atom effect, promoting intersystem crossing. Unsubstituted anthracene has a Φf of ~0.3.[1] |

| Fluorescence Lifetime (τf) | Short (likely < 5 ns) | The enhanced rate of intersystem crossing provides a fast non-radiative decay pathway, shortening the excited state lifetime. |

| Solvatochromism | Possible, but likely weak | 9,10-disubstituted anthracenes can exhibit solvatochromism.[7] A slight blue shift in emission with increasing solvent polarity may be observed. |

| Aggregation-Induced Emission (AIE) | Unlikely | While many anthracene derivatives are AIE-active, the efficient fluorescence quenching by the bromine atom may suppress emission even in the aggregated state. However, this requires experimental confirmation. |

Experimental Protocols for Photophysical Characterization

To obtain accurate quantitative data for this compound, the following experimental protocols are recommended.

General Sample Preparation

-

Solvent Selection: Use spectroscopic grade solvents (e.g., cyclohexane (B81311), toluene, dichloromethane, acetonitrile) to cover a range of polarities.

-

Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a chosen solvent.

-

Working Solutions: Prepare a series of dilutions from the stock solution. For absorption measurements, concentrations are typically in the 1-50 µM range. For fluorescence measurements, prepare solutions with an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.

UV-Vis Absorption Spectroscopy

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

Record a baseline with the cuvette filled with the pure solvent.

-

Measure the absorbance spectrum of the sample solution (typically from 250 nm to 500 nm).

-

Identify the wavelength of maximum absorption (λabs).

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette (usually 1 cm).

-

Steady-State Fluorescence Spectroscopy

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Procedure:

-

Excite the sample at or near its λabs.

-

Record the emission spectrum, scanning from a wavelength slightly longer than the excitation wavelength to the end of the expected emission range (e.g., 380 nm to 600 nm).

-

Identify the wavelength of maximum emission (λem).

-

Fluorescence Quantum Yield (Φf) Determination (Comparative Method)

This is the most common method for determining Φf. It involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

Caption: Experimental workflow for fluorescence quantum yield determination.

-

Materials:

-

This compound solution.

-

A suitable quantum yield standard with overlapping absorption, such as quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φf = 0.54) or 9,10-diphenylanthracene (B110198) in cyclohexane (Φf ≈ 0.90).[8]

-

-

Procedure:

-

Prepare a series of solutions of both the sample and the standard with absorbances ranging from approximately 0.02 to 0.1 at the chosen excitation wavelength.

-

Measure the absorbance of each solution.

-

Measure the corrected fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

-

Calculation: The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstandard * (msample / mstandard) * (η2sample / η2standard) where:

-

Φ is the quantum yield.

-

m is the slope from the plot of integrated fluorescence intensity vs. absorbance.

-

η is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy

-

Instrumentation: A time-correlated single-photon counting (TCSPC) system is typically used.

-

Procedure:

-

The sample is excited with a pulsed light source (e.g., a laser diode or LED).

-

The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured repeatedly.

-

A histogram of these time differences is constructed, which represents the fluorescence decay profile.

-

-

Data Analysis: The decay curve is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime (τf).

Potential for Solvatochromism and Aggregation-Induced Emission

Solvatochromism: To investigate the effect of solvent polarity on the photoluminescent properties, the absorption and emission spectra should be recorded in a series of solvents with varying polarities (e.g., cyclohexane, toluene, THF, dichloromethane, acetonitrile, ethanol). A plot of the Stokes shift versus the solvent polarity function (e.g., the Lippert-Mataga plot) can provide insights into the change in dipole moment upon excitation.

Aggregation-Induced Emission (AIE):

Caption: Conceptual diagram of Aggregation-Induced Emission (AIE).

To determine if this compound exhibits AIE, its fluorescence can be measured in solvent mixtures of varying compositions. Typically, this involves a good solvent (e.g., THF) and a poor solvent (e.g., water or hexane).

-

Procedure:

-

Dissolve the compound in the good solvent.

-

Measure the fluorescence spectrum.

-

Incrementally add the poor solvent and measure the fluorescence spectrum at each step.

-

-

Observation: If the compound is AIE-active, a significant increase in fluorescence intensity will be observed as the fraction of the poor solvent increases, leading to the formation of nanoaggregates.

Conclusion

This compound is a molecule of significant interest in the development of new organic materials. Based on established photophysical principles, it is predicted to be a weakly fluorescent compound due to the heavy-atom effect of the bromine substituent, which promotes efficient intersystem crossing to the triplet state. This property, while detrimental for applications requiring high fluorescence efficiency, could be advantageous for applications that utilize the triplet state, such as in phosphorescence or as a triplet sensitizer.

The lack of comprehensive experimental data in the literature underscores the need for a thorough photophysical characterization of this compound. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to determine the key photoluminescent parameters of this compound, thereby enabling a deeper understanding of its properties and facilitating its application in the design of next-generation optical and electronic materials.

References

- 1. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The heavy-atom effect on xanthene dyes for photopolymerization by visible light - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and photophysical processes of 9-bromo-10-naphthalen-2-yl-anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 9,10-Diphenylanthracene [omlc.org]

An In-depth Technical Guide to the Electrophilic Bromination of 9-Phenylanthracene using N-Bromosuccinimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic bromination of 9-phenylanthracene (B14458) utilizing N-bromosuccinimide (NBS) as the brominating agent. This reaction is a key method for the synthesis of 9-bromo-10-phenylanthracene, a valuable intermediate in the development of advanced materials for organic electronics and as a scaffold in medicinal chemistry. This document details the reaction mechanism, provides a comparative summary of various experimental protocols, and offers detailed methodologies for this synthetic transformation.

Core Concepts: Reaction Mechanism

The bromination of 9-phenylanthracene with N-bromosuccinimide can proceed through two primary mechanistic pathways: a free-radical substitution or an electrophilic aromatic substitution. The predominant mechanism is highly dependent on the reaction conditions employed, particularly the presence of radical initiators or polar solvents.

In the presence of light or heat, the reaction typically follows a free-radical chain reaction . This process is initiated by the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then attacks the most reactive position of the 9-phenylanthracene, the 10-position, to form a resonance-stabilized radical intermediate. Subsequent reaction with another molecule of NBS or molecular bromine (present in equilibrium) yields the this compound product and regenerates a bromine radical to continue the chain reaction.[1]

Alternatively, in polar solvents and in the absence of radical initiators, an electrophilic aromatic substitution mechanism may be favored. In this pathway, NBS serves as a source of an electrophilic bromine species, which is attacked by the electron-rich anthracene (B1667546) core. The high electron density at the 9 and 10-positions of the anthracene ring makes them susceptible to electrophilic attack.

Data Presentation: Comparative Analysis of Experimental Protocols

The synthesis of this compound has been reported under various conditions, leading to a range of yields. The following table summarizes key quantitative data from published experimental protocols.

| 9-Phenylanthracene (mmol) | NBS (mmol) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 10.0 | 12.0 | Chloroform | 60 | 1 | 98 | [2] |

| 9.83 | 11.8 | Chloroform | 60 | 2 | 61.2 | [2][3] |

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound using NBS, adapted from established literature procedures.

Protocol 1: High-Yield Synthesis in Chloroform[3]

Materials:

-

9-Phenylanthracene (2.54 g, 10.0 mmol)

-

N-Bromosuccinimide (NBS) (2.14 g, 12.0 mmol)

-

Chloroform (200 mL)

Procedure:

-

To a solution of 9-phenylanthracene in chloroform, add N-bromosuccinimide.

-

Heat the reaction mixture to 60°C for 1 hour under a nitrogen atmosphere.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Dissolve the residue in acetone and reprecipitate by adding methanol.

-

Filter the resulting solid to obtain this compound as a yellow solid (3.26 g, 98% yield).

Protocol 2: Synthesis with Aqueous Work-up[3][4]

Materials:

-

9-Phenylanthracene (2.5 g, 9.83 mmol)

-

N-Bromosuccinimide (NBS) (2.1 g, 11.8 mmol)

-

Chloroform (80 mL)

-

Dichloromethane

-

Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Methanol

Procedure:

-

Dissolve 9-phenylanthracene and N-bromosuccinimide in chloroform.

-

Heat the mixture to 60°C for 2 hours under a nitrogen atmosphere.

-

Cool the reaction to room temperature and add 20 mL of water.

-

Extract the mixture with dichloromethane.

-

Dry the combined organic extracts over anhydrous magnesium sulfate.

-

Concentrate the solution by rotary evaporation.

-

Recrystallize the crude product from methanol to afford this compound as a green-yellow powder (2 g, 61.2% yield).

Mandatory Visualizations

Reaction Mechanism: Free-Radical Pathway

References

A Technical Guide to High-Purity 9-Bromo-10-phenylanthracene for Scientific Research and Drug Development

For researchers, scientists, and drug development professionals, sourcing high-purity chemical reagents is a critical determinant of experimental success. This in-depth technical guide provides a comprehensive overview of commercial suppliers, analytical methodologies, and potential applications of 9-Bromo-10-phenylanthracene, a key intermediate in organic synthesis.

Commercial Suppliers and Product Specifications

High-purity this compound is available from a range of reputable chemical suppliers. The quality and purity of the compound can vary between suppliers and even between batches. Therefore, careful consideration of the product specifications is essential. The following tables summarize the offerings from several major commercial suppliers based on publicly available data. Researchers are encouraged to request lot-specific Certificates of Analysis (CoA) for detailed impurity profiles and precise physical properties.

| Supplier | Product Number(s) | Stated Purity | Analytical Method(s) |

| Santa Cruz Biotechnology | sc-224193 | ≥97%[1] | Not specified |

| Thermo Scientific Chemicals | H64794 | 98%[2] | HPLC[3] |

| TCI America | B3977 | >98.0% | GC |

| Sigma-Aldrich (AldrichCPR) | S328642 | Not specified; sold "as-is" for early discovery research[4] | Buyer responsible for confirmation[4] |

| Shanghai Seasonsgreen Chemical | Not specified | 99% min[1] | Not specified |

Physical and Chemical Properties:

| Property | Value |

| CAS Number | 23674-20-6[5] |

| Molecular Formula | C₂₀H₁₃Br[5] |

| Molecular Weight | 333.23 g/mol [5] |

| Appearance | Pale yellow to yellow-green or brown powder/crystals[6] |

| Melting Point | 154-158 °C[6] |

| Solubility | Insoluble in water; soluble in hot toluene (B28343) and dimethylformamide[7][8] |

Experimental Protocols

The synthesis and purification of this compound are well-documented in the scientific literature. Below are detailed methodologies for its preparation and purification, which can be adapted for laboratory use.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the bromination of 9-phenylanthracene (B14458) using N-bromosuccinimide (NBS).

Materials:

-

9-Phenylanthracene

-

N-Bromosuccinimide (NBS)

-

Chloroform (B151607) (CHCl₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Methanol

Procedure:

-

Dissolve 9-phenylanthracene (e.g., 2.5 g, 9.83 mmol) in chloroform (80 mL) in a round-bottom flask.[9]

-

Add N-bromosuccinimide (e.g., 2.1 g, 11.8 mmol) to the solution.[9]

-

Heat the mixture to 60°C and stir under a nitrogen atmosphere for 2 hours.[9]

-

After cooling to room temperature, add water (20 mL) to the reaction mixture.[9]

-

Extract the product with dichloromethane.[9]

-

Dry the combined organic extracts over anhydrous magnesium sulfate.[9]

-

Filter and concentrate the solution by rotary evaporation to obtain the crude product.[9]

Purification of this compound

Purification of the crude product is typically achieved through recrystallization or column chromatography to achieve high purity.

Recrystallization Protocol:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as methanol.[9][10]

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

-

Collect the resulting crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent and dry under vacuum. This process yields a green-yellow powder.[9]

Column Chromatography Protocol:

-

Prepare a silica (B1680970) gel column using a suitable solvent system, such as a mixture of dichloromethane and petroleum ether.[10]

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the solution onto the column and elute with the chosen solvent system.

-

Collect the fractions containing the pure product and combine them.

-

Remove the solvent by rotary evaporation to obtain the purified this compound.

Analytical Methods for Purity Determination

Ensuring the high purity of this compound is crucial for its application in sensitive research areas. A combination of analytical techniques is often employed for a comprehensive purity assessment.

-

High-Performance Liquid Chromatography (HPLC): A primary method for determining the purity of non-volatile organic compounds. It is effective in separating the target compound from isomers and other impurities.[3]

-

Gas Chromatography (GC): Suitable for analyzing volatile components and confirming the purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the chemical structure and identifying any structurally similar impurities.

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound and to identify potential impurities by their mass-to-charge ratio.[9]

-

Elemental Analysis: Provides a fundamental check of the empirical formula by determining the percentage composition of carbon, hydrogen, and bromine.

Applications in Research and Drug Development

While this compound is predominantly utilized as an intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), its structural motif as a substituted polycyclic aromatic hydrocarbon (PAH) suggests potential, albeit underexplored, applications in the biomedical field.[2]

Anthracene derivatives have been investigated for their biological activities, including their potential as anticancer agents.[11] The planar aromatic structure of these compounds allows for intercalation with DNA, a mechanism of action for some chemotherapeutic drugs. However, it is important to note that the cytotoxicity of PAHs is also a significant concern, with studies showing that some can induce apoptosis and inflammatory responses in cells.[12][13]

The bromine atom on the this compound molecule provides a reactive handle for further chemical modifications, enabling the synthesis of a library of derivatives for biological screening. Researchers in drug discovery may utilize this compound as a scaffold to develop novel molecules with potential therapeutic activities.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of high-purity this compound.

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Purity and Application

This diagram illustrates the critical relationship between the purity of this compound and its suitability for different research applications.

Caption: Relationship between purity and application of this compound.

Potential Role in Drug Discovery

The following diagram outlines a conceptual pathway for how this compound could be utilized as a starting material in a drug discovery program.

Caption: Conceptual pathway for utilizing this compound in drug discovery.

References

- 1. jiqintra.lookchem.com [jiqintra.lookchem.com]

- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. H64794.03 [thermofisher.com]

- 4. 9-BROMO-10-PHENYL-ANTHRACENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. This compound CAS#: 23674-20-6 [m.chemicalbook.com]

- 7. This compound, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 8. This compound, 98% | Fisher Scientific [fishersci.ca]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. Design, Synthesis, and Biological Evaluation of a Series of Anthracene-9,10-dione Dioxime β-Catenin Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Polycyclic aromatic hydrocarbon-induced cytotoxicity in cultured rat Sertoli cells involves differential apoptotic response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxicity and inflammatory effects in human bronchial epithelial cells induced by polycyclic aromatic hydrocarbons mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Health and Safety Profile of 9-Bromo-10-phenylanthracene: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information for 9-Bromo-10-phenylanthracene (CAS No. 23674-20-6), a vital compound in proteomics research and a key component in the development of Organic Light-Emitting Diodes (OLEDs).[1][2][3] This document synthesizes critical data from various safety data sheets (SDS) to ensure safe handling, storage, and emergency response.

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are acute oral toxicity, serious eye irritation, and long-term adverse effects on aquatic life.[4]

Table 1: GHS Classification

| Hazard Class | Category | GHS Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |

| Hazardous to the aquatic environment, long-term hazard | 4 | H413: May cause long lasting harmful effects to aquatic life |

Source: European Chemicals Agency (ECHA)[4]

Pictograms:

Warning

Signal Word: Warning[4]

Precautionary Statements: [4]

A range of precautionary statements are advised for handling this compound, covering prevention, response, storage, and disposal. Key statements include:[4]

-

Prevention: P264, P270, P273, P280

-

Response: P301+P317, P305+P351+P338, P330, P337+P317

-

Disposal: P501

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C20H13Br |

| Molecular Weight | 333.23 g/mol |

| Appearance | White or almost white to pale yellow powder |

| Melting Point | 154-158 °C |

| Boiling Point | 449.7±14.0 °C (Predicted) |

| Density | 1.393 g/cm³ |

| Solubility | Insoluble in water. Soluble in hot toluene (B28343) and dimethylformamide. Slightly soluble in Chloroform and Methanol. |

| Storage Temperature | Room Temperature, sealed in a dry environment. |

Sources: PubChem, Fisher Scientific, ChemicalBook[1][4][5]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[6][7] However, the available data indicates the following:

-

Acute Oral Toxicity: Harmful if swallowed.[4]

-

Eye Irritation: Causes serious eye irritation.[4]

-

Respiratory Irritation: May cause respiratory irritation upon inhalation.[6]

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[6]

-

Sensitization: May cause sensitization by skin contact.[7]

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available.

Handling, Storage, and Personal Protective Equipment (PPE)

Safe handling and storage procedures are crucial to minimize exposure risks.

Handling:

-

Avoid contact with skin, eyes, and clothing.[7]

-

Avoid ingestion and inhalation.[7]

-

Use only in a well-ventilated area.[7]

-

Wash hands thoroughly after handling.[7]

-

Contaminated work clothing should not be allowed out of the workplace.[7]

Storage:

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[7]

References

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. scbt.com [scbt.com]

- 3. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 9-Bromo-10-phenyl-anthracene | C20H13Br | CID 4155836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 23674-20-6 [m.chemicalbook.com]

- 6. capotchem.cn [capotchem.cn]

- 7. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reaction of 9-Bromo-10-phenylanthracene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction of 9-Bromo-10-phenylanthracene to synthesize 9,10-diphenylanthracene (B110198). This reaction is a powerful and versatile method for forming carbon-carbon bonds, widely utilized in the synthesis of functionalized aromatic compounds for materials science and drug discovery.[1][2][3]

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid) and an organic halide or triflate.[2][4][5] It is favored for its mild reaction conditions, tolerance to a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[2][3] The synthesis of 9,10-diphenylanthracene from this compound is a key transformation for creating blue chemiluminescent dyes used in organic light-emitting diodes (OLEDs) and other advanced materials.[1]

Reaction and Mechanism

The overall reaction involves the coupling of this compound with phenylboronic acid in the presence of a palladium catalyst and a base.

Overall Reaction:

The catalytic cycle of the Suzuki-Miyaura coupling reaction proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][5][6][7]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex.[2][5]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is facilitated by the presence of a base, which activates the boronic acid.[2][5][6]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (9,10-diphenylanthracene), regenerating the Pd(0) catalyst to continue the cycle.[2][5]

Experimental Data Summary

The following table summarizes various reported conditions and yields for the Suzuki coupling reaction to synthesize 9,10-diphenylanthracene and related structures. This data allows for easy comparison of different catalytic systems and reaction parameters.

| Aryl Halide | Boronic Acid Derivative | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| This compound | 4-Pyridine boronic acid pinacol (B44631) ester | Pd(PPh₃)₄ (2) | K₂CO₃ (2M aq) | THF | Reflux | 76 | - | [8] |

| 9,10-Dibromoanthracene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (2M aq) | Toluene (B28343), THF | Reflux | - | 58-84 | [8] |

| 1,3-Dibromobenzene | Phenylboronic acid | ARF-Pd (0.01) | Na₂CO₃ | DMF | 110 | 2.5 | 90 | [9] |

| Aryl Halide | Arylboronic acid | Pd(OAc)₂ (0.5) | - | WEB | RT | - | - | [10] |

| 9,10-Dibromoanthracene | Phenylboronic acid | Pd(PPh₃)₄ | - | - | - | - | 11.2 | [1] |

Note: The table includes data for similar Suzuki coupling reactions to provide a broader context for reaction optimization.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 9,10-diphenylanthracene from this compound via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 - 1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)[2]

-

2M Aqueous Sodium Carbonate (Na₂CO₃) solution[2][8] or Potassium Carbonate (K₂CO₃)[8]

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

-

Round-bottom flask or Schlenk tube

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for extraction and purification

Procedure:

-

Reaction Setup: In a round-bottom flask or Schlenk tube, combine this compound (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).[2]

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent and Base Addition: Under the inert atmosphere, add the solvent system (e.g., a mixture of toluene and THF) and the aqueous base solution (e.g., 2M Na₂CO₃).[2][8]

-

Reaction: Heat the reaction mixture to reflux and stir vigorously for the specified time (typically monitored by TLC for completion).[8]

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).[9][10]

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[9] Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether or a hexane/ethyl acetate mixture) to yield pure 9,10-diphenylanthracene.[9][10]

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point determination.[9]

Visualizations

Suzuki Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: General experimental workflow for the Suzuki coupling reaction.

References

- 1. posters.unh.edu [posters.unh.edu]

- 2. benchchem.com [benchchem.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. rose-hulman.edu [rose-hulman.edu]

- 8. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]

- 9. 9,10-Diphenylanthracene synthesis - chemicalbook [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Heck Coupling of 9-Bromo-10-phenylanthracene with Styrenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed reaction of an unsaturated halide with an alkene. This versatile transformation has seen widespread application in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials.[1] The arylation of styrenes using aryl halides provides a direct route to stilbene (B7821643) derivatives, a class of compounds recognized for their significant biological activities, which include anti-inflammatory, anti-cancer, and cardioprotective properties.

These application notes provide a detailed protocol for the Heck coupling of 9-Bromo-10-phenylanthracene with various styrene (B11656) derivatives. The resulting 9-phenyl-10-styrylanthracene and its analogs are highly fluorescent compounds with potential applications in materials science as organic light-emitting diodes (OLEDs) and as probes in biological systems. Furthermore, the stilbene moiety is a key pharmacophore, making these products valuable intermediates in drug discovery programs.[2]

Reaction Principle

The Mizoroki-Heck reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II)-aryl complex.

-

Alkene Coordination and Insertion: The styrene derivative coordinates to the palladium center, followed by migratory insertion of the alkene into the palladium-carbon bond. This step is typically regioselective, with the aryl group adding to the less substituted carbon of the double bond.

-

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming a palladium-hydride species and the substituted alkene product. This step generally favors the formation of the more stable trans-alkene.

-

Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, completing the catalytic cycle.

Experimental Protocols

The following is a representative protocol for the Heck coupling of this compound with styrene. This protocol can be adapted for various substituted styrenes with minor modifications.

Materials:

-

This compound

-

Styrene (or substituted styrene)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃) or other suitable phosphine (B1218219) ligand

-

Triethylamine (B128534) (Et₃N) or another suitable base (e.g., K₂CO₃, NaOAc)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., acetonitrile, toluene)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

-

Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF (5 mL) via syringe, followed by triethylamine (1.5 mmol, 1.5 equiv.) and styrene (1.2 mmol, 1.2 equiv.).

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 10-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL) to remove the DMF and inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 9-phenyl-10-styrylanthracene.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Heck coupling of various aryl bromides with styrene, which can serve as a guide for optimizing the reaction of this compound. The electronic nature of the substituent on the aryl bromide can influence the reaction yield, with electron-withdrawing groups generally leading to higher yields.[3]

| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Bromobenzene | Pd(OAc)₂ (0.1) | PPh₃ (0.4) | K₂CO₃ | DMF/H₂O | 100 | 12 | 84 |

| p-CH₃C₆H₄Br | Pd(OAc)₂ (0.1) | PPh₃ (0.4) | K₂CO₃ | DMF/H₂O | 100 | 12 | 75 |

| p-CH₃OC₆H₄Br | Pd(OAc)₂ (0.1) | PPh₃ (0.4) | K₂CO₃ | DMF/H₂O | 100 | 12 | 58 |

| p-NO₂C₆H₄Br | Pd(OAc)₂ (0.1) | PPh₃ (0.4) | K₂CO₃ | DMF/H₂O | 100 | 12 | 95 |

| p-CNC₆H₄Br | Pd(OAc)₂ (0.1) | PPh₃ (0.4) | K₂CO₃ | DMF/H₂O | 100 | 12 | 96 |

| p-CH₃COC₆H₄Br | Pd(OAc)₂ (0.1) | PPh₃ (0.4) | K₂CO₃ | DMF/H₂O | 100 | 12 | 92 |

Data adapted from a study on the Heck coupling of substituted bromobenzenes with styrene.[3]

Visualizations

Heck Coupling Catalytic Cycle

Caption: Catalytic cycle of the Heck coupling reaction.

Experimental Workflow

Caption: General workflow for the Heck coupling experiment.

References

- 1. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sctunisie.org [sctunisie.org]

Application Notes and Protocols: Synthesis of Blue-Emitting Materials Using 9-Bromo-10-phenylanthracene

For Researchers, Scientists, and Drug Development Professionals